molecular formula C10H5BrClN3 B176828 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile CAS No. 102996-37-2

1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile

Cat. No.: B176828
CAS No.: 102996-37-2
M. Wt: 282.52 g/mol
InChI Key: VUCAYZBSNOAXSW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group, a chlorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 3-chloropropionitrile in the presence of a base, such as potassium carbonate, to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include substituted pyrazoles, amines, alcohols, and various coupled aromatic compounds .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological studies .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-chloro-1H-pyrazole-4-carbonitrile
  • 1-(4-Bromophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile
  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbonitrile

Uniqueness: 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities and material properties .

Properties

IUPAC Name

1-(4-bromophenyl)-5-chloropyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCAYZBSNOAXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543226
Record name 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102996-37-2
Record name 1-(4-Bromophenyl)-5-chloro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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